molecular formula C12H13FO2 B2433961 Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate CAS No. 1823383-20-5

Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B2433961
CAS No.: 1823383-20-5
M. Wt: 208.232
InChI Key: JOFPGKPZJXJHTD-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate is a chemical compound with the CAS Number: 1823383-20-5 . It has a molecular weight of 208.23 and is used in scientific research. It exhibits unique properties that make it valuable for various applications, such as drug development and organic synthesis.


Molecular Structure Analysis

The linear formula of this compound is C12H13FO2 . The InChI key is JOFPGKPZJXJHTD-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a liquid at normal temperatures . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate and related compounds have been a focus in the synthesis of complex organic structures. For instance, the synthesis of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involved masking a double bond, regioselective deprotonation, and regeneration of the double bond through a series of chemical reactions (Kiely, 1991). Another study synthesized various derivatives of ethyl 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylate and analyzed their nuclear magnetic resonance (NMR) spectra (Podányi et al., 1996).

Intermediate in Antibacterial Research

This compound has also been used as an intermediate in research into antibacterial fluoroquinolones, demonstrating its significance in the development of medical treatments (Rádl, 1994).

Chemical Reactions and Crystal Structures

In the field of chemical synthesis and crystallography, this compound-related compounds have been synthesized and structurally analyzed. One study described the synthesis of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate and its crystal structure was determined, indicating the compound's molecular configuration and stability (Kumar et al., 2018).

Fluorine Chemistry

The compound's relation to fluorine chemistry is evidenced by the study of Ethyl phenylsulfinyl fluoroacetate, which demonstrated the compound's versatility in synthesizing α-fluoro-α,β-unsaturated ethyl carboxylates, a class of intermediates important for fluorine-containing biologically active compounds (Allmendinger, 1991).

Safety and Hazards

The compound is classified under GHS07 and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .

Properties

IUPAC Name

ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-2-15-12(14)10-5-8-3-4-11(13)7-9(8)6-10/h3-4,7,10H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFPGKPZJXJHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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